Predicted Physicochemical Properties vs. Commercial 2-Ethyl-1,3-hexanediol
The predicted physical properties of 2-ethyl-1,5-hexanediol show distinct differences compared to its commercially ubiquitous isomer, 2-ethyl-1,3-hexanediol (CAS 94-96-2). The 1,5-isomer is predicted to have a slightly lower density and a higher boiling point [1]. These differences in fundamental properties are indicative of altered intermolecular forces and can influence its behavior as a solvent or as a reactive diluent in high-temperature processes, where a higher boiling point may be advantageous.
| Evidence Dimension | Predicted Boiling Point and Density |
|---|---|
| Target Compound Data | Boiling Point: 245.9±8.0 °C; Density: 0.935±0.06 g/cm3 (Predicted) [1] |
| Comparator Or Baseline | 2-Ethyl-1,3-hexanediol (CAS 94-96-2): Boiling Point: 243°C (lit.); Density: 0.9422 g/cm3 (lit.) |
| Quantified Difference | Boiling Point: approx. +3°C; Density: approx. -0.007 g/cm3 |
| Conditions | Predicted values using Advanced Chemistry Development (ACD/Labs) Software V11.02 for target compound; experimentally determined literature values for comparator. |
Why This Matters
A higher predicted boiling point can be a key factor in selecting a solvent or reactive component for high-temperature syntheses, reducing evaporative losses and process variability compared to the lower-boiling isomer.
- [1] ChemDict. (n.d.). CAS NO:58374-34-8; 2-乙基己烷-1,5-二醇. Retrieved from http://www.chemdict.com/casno/58374-34-8.html View Source
